molecular formula C20H15NO5S B2501370 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034333-29-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2501370
M. Wt: 381.4
InChI Key: HZCAZSCDCRPAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic substrates. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by a Suzuki-Miyaura cross-coupling to introduce various aryl groups . Similarly, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was carried out using the Gewald reaction, starting with furfuryl cyanoacetamide and proceeding through several steps involving condensation and reaction with aryl aldehydes to yield Schiff bases . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely exhibit significant conjugation due to the presence of the chromene moiety and the heterocyclic furan and thiophene rings. This conjugation could affect the electronic distribution and reactivity of the molecule. The related compounds discussed in the papers have been characterized using techniques such as IR, ^1H NMR, and mass spectrometry, which would also be applicable for analyzing the molecular structure of the target compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The carboxamide group, for example, could engage in hydrogen bonding and potentially participate in bioactive interactions. The furan and thiophene rings could undergo electrophilic substitution reactions due to their aromatic nature. The synthesis papers do not detail specific reactions for the compound , but they do provide insights into the types of chemical transformations that similar structures can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and the conjugated system would influence its solubility, melting point, and stability. The related compounds have been shown to possess antimicrobial activity, suggesting that the compound may also exhibit biological properties worth investigating .

Relevant Case Studies

The papers provided do not include case studies directly related to the compound . However, they do report on the antimicrobial activities of similar compounds against drug-resistant bacteria, which could be indicative of the potential applications of the compound being analyzed. The first paper describes the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues against various drug-resistant bacteria, with computational studies supporting the observed biological activities . The second paper discusses the antimicrobial activity of Schiff bases derived from furan and thiophene-containing compounds . These studies could serve as a foundation for exploring the biological activities of the compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of furan and thiophene moieties in organic synthesis. For instance, Aleksandrov and El’chaninov (2017) outlined the synthesis of furan and thiophene-containing compounds through coupling and cyclization reactions, providing a pathway for the development of heterocyclic compounds with potential application in material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Photoinduced Oxidative Annulation

Zhang et al. (2017) reported on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the formation of polyheterocyclic compounds. This process highlights the compound's role in facilitating complex chemical transformations without the need for transition metals or oxidants, suggesting applications in green chemistry and sustainable synthesis (Zhang et al., 2017).

Catalysis and Green Chemistry

The compound's derivatives have been utilized in catalysis, as demonstrated by Zhang et al. (2018), who developed a one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay as a heterogeneous catalyst. This research underscores the potential of these compounds in promoting environmentally friendly chemical reactions (Zhang et al., 2018).

Biological Activities

While avoiding specifics on drug use and side effects, it's noteworthy that derivatives of the compound have been explored for their biological activities. For example, Ramaganesh et al. (2010) synthesized a series of compounds to estimate their biological properties, suggesting the potential for these molecules in developing new therapeutic agents (Ramaganesh et al., 2010).

Material Science

In material science, the incorporation of furan and thiophene units has been investigated for enhancing the performance of dye-sensitized solar cells. Kim et al. (2011) found that phenothiazine derivatives with furan linkers showed improved conversion efficiency, highlighting the role of these compounds in developing more efficient energy-harvesting devices (Kim et al., 2011).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c22-14-11-16(26-15-6-2-1-5-13(14)15)19(23)21-12-20(24,17-7-3-9-25-17)18-8-4-10-27-18/h1-11,24H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCAZSCDCRPAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.